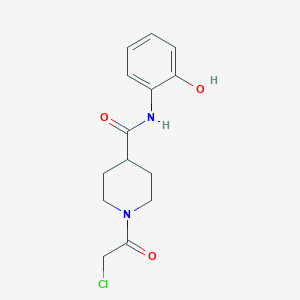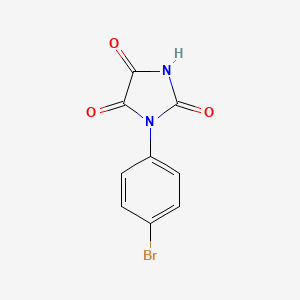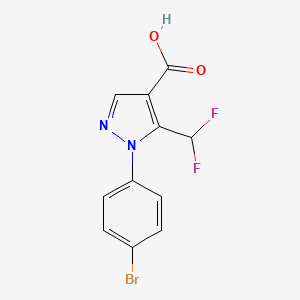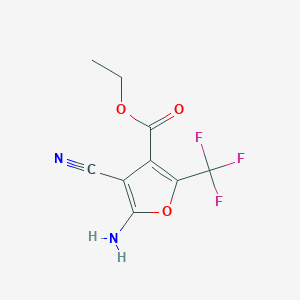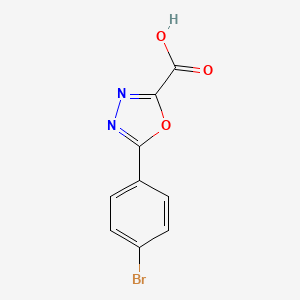
1-(3-aminophenyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
1-(3-Aminophenyl)-1H-pyrazole-3-carboxamide, also known as Pyrazolyl-Amino-Phenyl Carboxamide (PAPC), is an important synthetic compound used in a variety of scientific research applications. PAPC is a highly versatile compound that has been used in many areas of scientific research, including biochemical, physiological, and pharmacological studies. PAPC has a wide range of applications due to its unique properties, such as its ability to interact with a variety of biological targets.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Molecular Structure
Functionalization Reactions
The synthesis and functionalization of pyrazole derivatives have been explored, demonstrating the versatility of these compounds in forming various N-substituted pyrazole-3-carboxamides through reactions with aminophenol derivatives. These studies provide insight into the structural characteristics and potential synthetic applications of these compounds (Yıldırım & Kandemirli, 2006).
Characterization and Reaction Mechanisms
Experimental and theoretical studies have been conducted to understand the reaction mechanisms and structural elucidation of pyrazole derivatives. Such research aids in the development of novel compounds with potential applications in material science and pharmaceuticals (Yıldırım, Kandemirli, & Demir, 2005).
Biological Applications
Anticancer Activities
Certain pyrazole derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, revealing promising anticancer properties. This research suggests the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
Antimicrobial Agents
N-substituted pyrazole-3-carboxamide derivatives have been explored for their antimicrobial properties, showing effectiveness against pathogenic bacterial strains. Such studies contribute to the search for new antimicrobial agents to combat resistant microbial infections (Pitucha et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of the compound “1-(3-aminophenyl)-1H-pyrazole-3-carboxamide” is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes such as cell division, motility, adhesion, and survival .
Mode of Action
It is likely that the compound binds to the protein and modulates its activity, leading to changes in the cellular processes that the protein regulates .
Biochemical Pathways
Given the role of its target, the proto-oncogene tyrosine-protein kinase src, it can be inferred that the compound may influence pathways related to cell division, motility, adhesion, and survival .
Result of Action
The molecular and cellular effects of “this compound” are likely to be linked to its modulation of the Proto-oncogene tyrosine-protein kinase Src . By influencing the activity of this protein, the compound could potentially alter various cellular processes, leading to observable changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These could include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes . .
Propiedades
IUPAC Name |
1-(3-aminophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-2-1-3-8(6-7)14-5-4-9(13-14)10(12)15/h1-6H,11H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCSNFBWCGGPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)
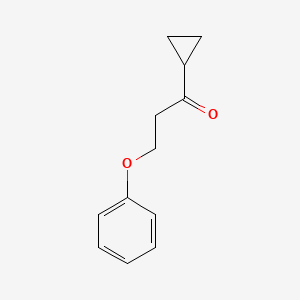

![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)


![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)
